molecular formula C18H18N4O2S3 B11261406 2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide

2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide

Cat. No.: B11261406
M. Wt: 418.6 g/mol
InChI Key: GUIZWLGEBLFKQO-UHFFFAOYSA-N
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Description

2-PHENYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANE-1-SULFONAMIDE is a complex organic compound that features a combination of phenyl, thiophene, triazole, and thiazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANE-1-SULFONAMIDE involves multiple steps, including the formation of thiophene, triazole, and thiazole rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . The triazole and thiazole rings can be synthesized through cyclization reactions involving hydrazine derivatives and ortho esters .

Industrial Production Methods

Industrial production of such complex compounds typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of microwave irradiation, high-pressure reactors, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-PHENYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANE-1-SULFONAMIDE involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Properties

Molecular Formula

C18H18N4O2S3

Molecular Weight

418.6 g/mol

IUPAC Name

2-phenyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]ethanesulfonamide

InChI

InChI=1S/C18H18N4O2S3/c23-27(24,12-9-14-5-2-1-3-6-14)19-10-8-15-13-26-18-20-17(21-22(15)18)16-7-4-11-25-16/h1-7,11,13,19H,8-10,12H2

InChI Key

GUIZWLGEBLFKQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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